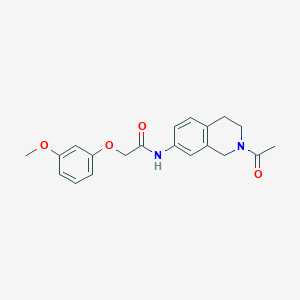

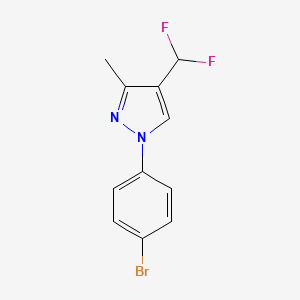

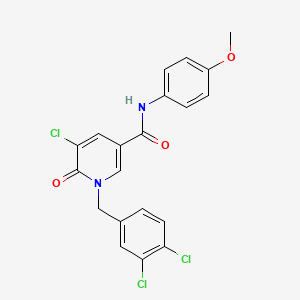

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide, also known as A-317567, is a chemical compound that was first synthesized in 2002. It belongs to the class of isoquinoline derivatives and has been reported to have potential therapeutic applications in the treatment of chronic pain and inflammation.

Scientific Research Applications

Structural Chemistry and Properties

Studies on structurally related isoquinoline derivatives have explored their potential to form salts, inclusion compounds, and host–guest complexes, which could imply applications in material science and pharmaceutical formulation. For instance, compounds similar in structure have shown the ability to form gels and crystalline solids upon treatment with mineral acids, indicating their potential utility in the development of novel materials with specific optical properties, such as enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Research on methoxy-indolo[2,1-a]isoquinolines, which share a core structural motif with the compound of interest, has shown that specific derivatives possess cytostatic activity against tumor cells. This indicates the potential of tetrahydroisoquinoline derivatives in cancer treatment, where modifications to the core structure could lead to compounds with significant antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).

Topoisomerase Inhibition

Some derivatives have been evaluated for their inhibitory activity against topoisomerase I, a crucial enzyme involved in DNA replication. Compounds with nitrogen heterocycles appended to the lactam side chain of indenoisoquinoline skeletons have shown potent cytotoxic effects in cancer cell screens, highlighting their potential as therapeutic agents in cancer treatment (Nagarajan et al., 2006).

Synthesis of Key Intermediates for Kinase Inhibitors

The synthesis routes for compounds structurally related to the query have been described, serving as key intermediates in the development of selective kinase inhibitors. This underscores the importance of such compounds in the synthesis of drugs targeting specific enzymes implicated in cancer and other diseases (Jiang et al., 2011).

In Vivo Toxicity Studies

Research into the synthesis and diastereoselective properties of tetrahydroquinolines has extended into in vivo toxicity assessments using zebrafish embryos. Such studies provide crucial insights into the safety profiles of new compounds, which is essential for the development of pharmaceuticals (Bonilla et al., 2016).

properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-9-8-15-6-7-17(10-16(15)12-22)21-20(24)13-26-19-5-3-4-18(11-19)25-2/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVSSRAKVHHMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2942881.png)

![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)